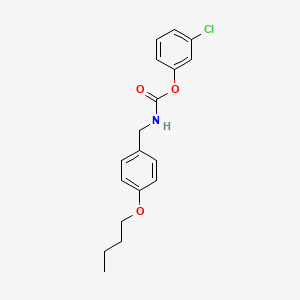

3-Chlorophenyl 4-butoxybenzylcarbamate

説明

3-Chlorophenyl 4-butoxybenzylcarbamate is a carbamate ester characterized by a 3-chlorophenyl group attached to a carbamate moiety and a 4-butoxybenzyl substituent. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to act as enzyme inhibitors or prodrugs. This compound has been identified in pharmacological research targeting fatty-acid amide hydrolase (FAAH), an enzyme critical in endocannabinoid metabolism . The 3-chloro substitution on the phenyl ring enhances electronic and steric interactions with biological targets, while the 4-butoxy group contributes to lipophilicity, influencing bioavailability and membrane permeability.

特性

分子式 |

C18H20ClNO3 |

|---|---|

分子量 |

333.8 g/mol |

IUPAC名 |

(3-chlorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C18H20ClNO3/c1-2-3-11-22-16-9-7-14(8-10-16)13-20-18(21)23-17-6-4-5-15(19)12-17/h4-10,12H,2-3,11,13H2,1H3,(H,20,21) |

InChIキー |

RFAALCRYXIMHGO-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC(=CC=C2)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-クロロフェニル 4-ブトキシベンジルカルバメートの合成は、通常、3-クロロフェニルイソシアネートと4-ブトキシベンジルアルコールの反応を含みます。 この反応は、ジクロロメタンなどの適切な溶媒と、トリエチルアミンなどの触媒の存在下で行われます。 反応混合物は室温で数時間撹拌され、所望の生成物が生成されます .

工業生産方法

3-クロロフェニル 4-ブトキシベンジルカルバメートの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、最終製品の高い収率と純度を確保するために、工業グレードの溶媒と触媒が使用されます。 反応条件は、副生成物を最小限に抑え、効率を最大化するように最適化されています .

化学反応の分析

4. 科学研究への応用

3-クロロフェニル 4-ブトキシベンジルカルバメートは、いくつかの科学研究に応用されています。

化学: これは、有機合成における試薬として、およびより複雑な分子の構成要素として使用されます。

生物学: この化合物は、エンドカンナビノイド系において役割を果たすFAAHに対する阻害効果について研究されています。

医学: 特に疼痛管理と神経保護における、潜在的な治療応用を調べるための研究が進められています。

科学的研究の応用

3-chlorophenyl 4-butoxybenzylcarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its inhibitory effects on FAAH, which plays a role in the endocannabinoid system.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

作用機序

6. 類似の化合物との比較

類似の化合物

- 3-クロロフェニル 4-ブチルカルバメート

- 3-クロロフェニル 4-メトキシベンジルカルバメート

- 3-クロロフェニル 4-エトキシベンジルカルバメート

ユニークさ

3-クロロフェニル 4-ブトキシベンジルカルバメートは、特定の置換パターンによりユニークであり、これは独特の化学的および生物学的特性を付与します。 そのブトキシ基は、親油性を高め、生物学的膜を横切って移動し、標的酵素と相互作用する能力を潜在的に向上させています.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Key Research Findings

Electronic Effects of Substituents

- The 3-chloro substituent provides moderate electron-withdrawing effects, balancing reactivity and stability.

- Bromine substitution increases molecular weight and polarizability, which may enhance binding kinetics but slow systemic clearance .

Alkoxy Chain Modifications

- The 4-butoxy group in the parent compound optimizes lipophilicity for blood-brain barrier penetration. Shorter chains (e.g., methoxy) reduce lipophilicity, while longer chains (e.g., hexyloxy) may introduce toxicity risks .

- Ethoxy and propoxy analogs demonstrate intermediate pharmacokinetic profiles, with propoxy offering a balance between solubility and membrane permeability .

Positional Isomerism

- Para-chloro substitution (e.g., 4-chlorophenyl) leads to distinct steric hindrance compared to the meta position, altering enzyme active-site interactions and reducing inhibitory potency .

Functional Group Replacements

- Replacing the carbamate with a benzamide group (as in 3-[(3-chlorophenyl)(methyl)sulfamoyl]benzamide) shifts activity from enzymatic inhibition to antiproliferative effects, highlighting the carbamate’s critical role in FAAH targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。